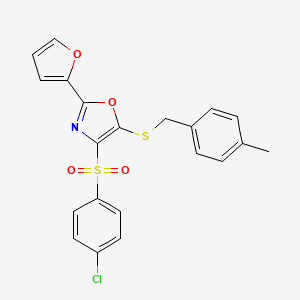

4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)-5-((4-methylbenzyl)thio)oxazole

Description

4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)-5-((4-methylbenzyl)thio)oxazole is a heterocyclic compound featuring an oxazole core substituted with three distinct functional groups:

- 4-Chlorophenylsulfonyl group: An electron-withdrawing moiety that enhances molecular stability and influences intermolecular interactions.

- Furan-2-yl group: An electron-rich aromatic heterocycle that may contribute to π-π stacking interactions and modulate solubility.

This compound’s structural complexity arises from the combination of sulfonyl, thioether, and furan functionalities, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name |

4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-5-[(4-methylphenyl)methylsulfanyl]-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClNO4S2/c1-14-4-6-15(7-5-14)13-28-21-20(23-19(27-21)18-3-2-12-26-18)29(24,25)17-10-8-16(22)9-11-17/h2-12H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAXSOSQVOBYCKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)-5-((4-methylbenzyl)thio)oxazole typically involves multi-step organic reactions. The process begins with the preparation of the core oxazole ring, followed by the introduction of the furan, chlorophenylsulfonyl, and methylbenzylthio groups through a series of substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis could be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)-5-((4-methylbenzyl)thio)oxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the aromatic rings and heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, with careful control of temperature, pH, and solvent choice.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its unique structure. Research indicates that it exhibits:

- Antimicrobial Activity : Studies have shown that compounds with similar structures demonstrate significant antibacterial properties against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for this compound were found to be promising, especially against Staphylococcus aureus (8 µg/ml) .

- Enzyme Inhibition : The compound has shown inhibitory effects on acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's . This inhibition was characterized as competitive, suggesting potential therapeutic implications.

The biological activities of this compound extend beyond antimicrobial properties:

- Anti-inflammatory Effects : Preliminary studies indicate that it may possess anti-inflammatory properties, making it a candidate for further research in inflammatory disease treatment.

- Anticancer Potential : The structural components of the compound suggest mechanisms that could inhibit cancer cell proliferation, warranting further investigation into its anticancer properties.

Chemical Synthesis

In synthetic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable in organic synthesis .

Case Studies

Several studies have highlighted the applications of this compound:

- Antibacterial Study : A study evaluated the antibacterial activity of this compound against various strains, revealing significant efficacy with MIC values indicating moderate effectiveness .

- Enzyme Inhibition Research : Another study focused on the enzyme inhibitory potential of similar compounds, confirming the role of the sulfonamide group in enhancing inhibitory activity against AChE .

- Material Science Applications : The compound has been explored for use in developing new materials with specific properties due to its unique chemical structure .

Mechanism of Action

The mechanism of action of 4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)-5-((4-methylbenzyl)thio)oxazole involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Cores

Thiazole-Based Isostructural Compounds (Compounds 4 and 5)

- Structure : Compounds 4 and 5 (from ) feature a thiazole core substituted with triazolyl-pyrazolyl groups and halogens (Cl or F).

- Crystallography : Both are isostructural (triclinic, P̄1 symmetry) with two independent molecules per asymmetric unit. The 4-chlorophenyl (Compound 4) and 4-fluorophenyl (Compound 5) substituents induce slight adjustments in crystal packing despite identical molecular conformations .

- Key Difference: Halogen substitution (Cl vs. F) alters van der Waals interactions and lattice energies, demonstrating how minor substituent changes can influence solid-state properties without disrupting isostructurality.

Thiazolyl Hydrazones with Antifungal Activity

- Structure : Thiazole derivatives with hydrazone-linked furan and nitrophenyl groups ().

- Bioactivity : Exhibited anticandidal activity (Candida utilis MIC = 250 µg/mL) and selective cytotoxicity (IC50 = 125 µg/mL against MCF-7 cells). The furan and chlorophenyl groups likely enhance π-system interactions with biological targets .

Sulfonyl-Containing Triazole Derivatives

- Structure : Triazole-thiones with 4-(4-X-phenylsulfonyl)phenyl groups ().

- Synthesis : Prepared via cyclization of hydrazinecarbothioamides under basic conditions. The sulfonyl group stabilizes the thione tautomer, as confirmed by IR and NMR .

- Comparison : The target compound’s sulfonyl group may similarly stabilize its conformation and enhance electrophilic character, though its oxazole core differs in electronic properties from triazoles.

Halogen-Substituted Aromatic Systems

- Structural Flexibility : highlights that halogen exchange (e.g., Cl → Br in cinnamic acid derivatives) can lead to divergent crystal structures despite similar molecular frameworks. For example, 3-chlorocinnamic acid and 3-bromocinnamic acid exhibit distinct packing motifs due to differences in halogen size and polarizability .

- Relevance to Target Compound : The 4-chlorophenylsulfonyl group in the target compound may favor specific intermolecular interactions (e.g., Cl···π contacts) compared to fluoro or bromo analogs.

Data Tables

Table 1: Structural and Functional Comparison of Key Analogues

Table 2: Impact of Halogen Substitution on Crystal Packing

Research Findings and Implications

The 4-methylbenzylthio group increases lipophilicity, which could improve blood-brain barrier penetration relative to polar sulfonyl analogs .

Halogen Effects :

- Chlorine’s larger atomic radius compared to fluorine may strengthen dispersive interactions in the solid state, as seen in isostructural thiazole derivatives .

Biological Activity

4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)-5-((4-methylbenzyl)thio)oxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, particularly focusing on its antimicrobial and anticancer properties.

Chemical Structure and Synthesis

The compound features a complex structure that includes a sulfonyl group, furan ring, and oxazole moiety, which contribute to its biological activity. The synthesis typically involves multi-step organic reactions, including:

- Formation of the oxazole ring : Cyclization of precursors under acidic or basic conditions.

- Introduction of the sulfonyl group : Reaction with sulfonyl chloride derivatives.

- Attachment of the furan ring : Coupling reactions using furan derivatives.

- Addition of the thio group : Nucleophilic substitution reactions with thiol compounds.

Optimizing these synthetic routes is crucial for enhancing yield and purity .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The sulfonyl group can form strong interactions with active sites on enzymes or receptors, potentially leading to:

- Enzyme inhibition : Disruption of enzyme activity critical for disease progression.

- Receptor modulation : Alteration of signaling pathways that may contribute to therapeutic effects.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, studies have shown effectiveness against various bacterial strains and fungi, suggesting a broad spectrum of action .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The cytotoxic effects are often measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%. For example:

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| This compound | MCF-7 | 15.63 |

| Doxorubicin | MCF-7 | 12.00 |

These findings suggest that this compound could serve as a lead structure for developing new anticancer agents .

Case Studies

-

Study on Antimicrobial Efficacy :

- A comparative study evaluated several derivatives against common pathogens. The results indicated that the target compound showed superior activity against gram-positive bacteria compared to standard antibiotics.

-

Anticancer Evaluation :

- In vitro studies demonstrated that the compound inhibited cell proliferation in multiple cancer cell lines, with particular efficacy noted in hormone-sensitive cancers.

Q & A

Basic Questions

Q. What are the established synthetic routes for 4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)-5-((4-methylbenzyl)thio)oxazole, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves a multi-step process:

Oxazole Ring Formation : Cyclization of precursors (e.g., 2-furaldehyde derivatives) under acidic or basic conditions using reagents like POCl₃ or K₂CO₃ .

Sulfonyl Group Introduction : Reaction of the oxazole intermediate with 4-chlorophenylsulfonyl chloride in the presence of a base (e.g., triethylamine) in polar aprotic solvents (e.g., DMF) at 60–80°C .

Thioether Linkage : Substitution of a leaving group (e.g., bromide) with 4-methylbenzylthiol under reflux in THF or acetonitrile .

- Critical Conditions : Strict temperature control during sulfonation (prevents side reactions), anhydrous solvents for thioether coupling, and stoichiometric excess of sulfonyl chloride (≥1.2 eq) to maximize yield .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., furan protons at δ 6.3–7.1 ppm, sulfonyl group deshielding adjacent carbons) .

- IR Spectroscopy : Peaks at 1150–1350 cm⁻¹ (S=O stretching) and 600–700 cm⁻¹ (C-S bond) validate functional groups .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺ = 476.02 Da) ensures molecular formula accuracy .

- X-ray Crystallography : Resolves bond angles and molecular packing (critical for solid-state reactivity studies) .

Advanced Questions

Q. How do structural modifications (e.g., halogen substitution on the phenyl ring or thioether chain variation) influence the compound's biological activity?

- Methodological Answer :

- Halogen Effects : Bromine at the 4-phenyl position (vs. chlorine) increases lipophilicity, enhancing membrane permeability but may reduce solubility. Fluorine substitution (e.g., 4-fluorobenzyl thioether) improves metabolic stability due to C-F bond resistance to oxidation .

- Thioether Chain Optimization : Replacing 4-methylbenzyl with pentylthio (C5 chain) reduces steric hindrance, improving enzyme active-site access (e.g., COX-2 inhibition) .

- Validation : Comparative IC₅₀ assays (e.g., MTT for anticancer activity) and molecular docking (e.g., AutoDock Vina) quantify activity changes .

Q. What computational modeling approaches are suitable for predicting the binding affinity of this compound with cyclooxygenase-2 (COX-2)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions. Key parameters include:

- Grid Box : Centered on COX-2’s catalytic site (PDB ID 5KIR) with 25 ų dimensions .

- Scoring Functions : Analyze hydrogen bonds with Tyr355 and hydrophobic contacts with Val523 .

- Molecular Dynamics (MD) Simulations : Run 100 ns simulations (e.g., GROMACS) to assess binding stability (RMSD < 2 Å indicates stable complexes) .

- DFT Calculations : Evaluate electronic properties (e.g., HOMO-LUMO gap) to correlate with inhibitory potency .

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different studies?

- Methodological Answer :

- Source Analysis : Verify cell line authenticity (e.g., MCF-7 vs. HeLa) and assay protocols (e.g., MTT vs. SRB for cytotoxicity) .

- Solubility Adjustments : Use DMSO concentrations ≤0.1% to avoid false negatives in cell-based assays .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare IC₅₀ values from independent studies, controlling for variables like incubation time (24 vs. 48 hours) .

Q. What strategies are recommended for improving the aqueous solubility of this compound without compromising bioactivity?

- Methodological Answer :

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) cleaved in vivo .

- Nanoformulation : Encapsulate in PEGylated liposomes (size < 200 nm) or cyclodextrin complexes (e.g., β-CD) to enhance dispersibility .

- Structural Tweaks : Replace 4-methylbenzyl with pyridinylmethyl thioether to increase polarity (logP reduction from 3.8 to 2.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.